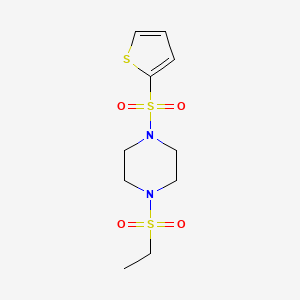![molecular formula C27H23N3O B5466928 2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5466928.png)
2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone, also known as DMQX, is a chemical compound that has been widely used in scientific research. DMQX is a non-competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype.
作用機序
2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone is a non-competitive antagonist of the AMPA receptor subtype. It binds to the receptor and prevents the binding of glutamate, which is the natural ligand of the receptor. By blocking the receptor, this compound reduces the excitatory transmission between neurons.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the amplitude and frequency of excitatory postsynaptic currents in neurons. It has also been shown to reduce the induction of long-term potentiation, which is a process that underlies learning and memory. This compound has been shown to have a neuroprotective effect in some models of neurodegenerative diseases.
実験室実験の利点と制限
2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which makes it a valuable tool for studying the function of the receptor. This compound is also relatively stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It has a relatively short half-life and can be rapidly metabolized in vivo. This compound can also be toxic at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on 2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone. One area of research is to study the effects of this compound on other glutamate receptor subtypes, such as the NMDA receptor. Another area of research is to study the effects of this compound in different models of neurodegenerative diseases. Finally, there is a need to develop more potent and selective antagonists of the AMPA receptor subtype, which could lead to the development of new therapies for neurological disorders.
合成法
2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone can be synthesized using a multi-step process. The first step involves the synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)ethanol, which is then converted to 2-(1,2-dimethyl-1H-indol-3-yl)acetaldehyde. The acetaldehyde is then reacted with 2-methylphenylhydrazine to form the corresponding hydrazone, which is then cyclized to form this compound. The final product is purified using column chromatography.
科学的研究の応用
2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone has been extensively used in scientific research to study the function of the AMPA receptor subtype. Specifically, this compound is used to block the AMPA receptor and study its effects on synaptic transmission and plasticity. This compound has also been used to study the role of the AMPA receptor in learning and memory processes.
特性
IUPAC Name |
2-[(E)-2-(1,2-dimethylindol-3-yl)ethenyl]-3-(2-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O/c1-18-10-4-8-14-24(18)30-26(28-23-13-7-5-12-22(23)27(30)31)17-16-20-19(2)29(3)25-15-9-6-11-21(20)25/h4-17H,1-3H3/b17-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJAZUGLHOAARY-WUKNDPDISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=C(N(C5=CC=CC=C54)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=C(N(C5=CC=CC=C54)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol](/img/structure/B5466849.png)
![(3S*,4R*)-1-[3-(3,4-dimethoxyphenyl)propanoyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5466864.png)

![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(3-methoxypropanoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5466869.png)

![N-[1-(2,4-dimethylphenyl)propyl]-2,2-dimethylpropanamide](/img/structure/B5466876.png)
![7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-[(3-methyl-1-piperidinyl)methyl]-2H-chromen-2-one](/img/structure/B5466889.png)
![(5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-furyl)methanol](/img/structure/B5466904.png)
![3-isopropyl-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5466906.png)


![3-(5-bromo-2-furyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5466940.png)
![3-ethyl-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5466945.png)
![4-[6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-3-pyridazinyl]morpholine](/img/structure/B5466957.png)